(E)-N-(2,5-dimethylpyrazol-3-yl)-2-phenylethenesulfonamide
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Description
(E)-N-(2,5-dimethylpyrazol-3-yl)-2-phenylethenesulfonamide, also known as DZ-2384, is a novel small molecule that has gained attention in the field of cancer research due to its potential as an anticancer agent.
Scientific Research Applications
Chemosensitivity Tests in Cancer Treatment
Clinical Usefulness of Chemosensitivity Tests
Chemosensitivity tests, such as the MTT assay, play a crucial role in predicting patient responses to chemotherapy drugs. Studies have shown the potential of these tests in selecting appropriate chemotherapeutic agents for patients with advanced gastric and colorectal cancer, leading to improved survival outcomes. For instance, Nakamura et al. (2006) and Kabeshima et al. (2002) found that patients with advanced gastric and colorectal cancer, respectively, who received chemotherapy based on MTT assay sensitivity had better survival rates compared to those who received non-adapted or no chemotherapy Nakamura et al., 2006; Kabeshima et al., 2002.
Study of Heterocyclic Amines
Environmental Exposure and Carcinogenic Potential
Heterocyclic amines (HCAs) are compounds formed during the cooking of meat and have been studied for their mutagenic and carcinogenic potential. Studies by Nagao et al. (1996) and Wakabayashi et al. (1993) have investigated the presence of HCAs in cooked foods and their potential health impacts, highlighting the importance of understanding human exposure to these compounds through diet Nagao et al., 1996; Wakabayashi et al., 1993.
properties
IUPAC Name |
(E)-N-(2,5-dimethylpyrazol-3-yl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-11-10-13(16(2)14-11)15-19(17,18)9-8-12-6-4-3-5-7-12/h3-10,15H,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELKUSBGCPFAAV-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C=CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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